![molecular formula C10H18O B13016435 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol is a bicyclic compound that features a unique structure, making it an interesting subject of study in organic chemistry. The compound consists of a bicyclo[3.2.1]octane framework with an ethan-1-ol substituent at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This approach allows for the formation of the bicyclo[3.2.1]octane framework with high stereoselectivity.
Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and excellent diastereoselectivities, making it a viable option for the synthesis of highly functionalized bicyclo[3.2.1]octane derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and efficiency in industrial settings.
化学反応の分析
Types of Reactions
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
科学的研究の応用
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with specific receptors or enzymes involved in disease pathways .
類似化合物との比較
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[3.3.1]octane: A related bicyclic compound with different ring sizes and properties.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure and chemical behavior.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethan-1-ol substituent, which imparts distinct chemical and physical properties.
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
2-(3-bicyclo[3.2.1]octanyl)ethanol |
InChI |
InChI=1S/C10H18O/c11-4-3-10-6-8-1-2-9(5-8)7-10/h8-11H,1-7H2 |
InChIキー |
RCAVPCJJKHPTJD-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC(C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


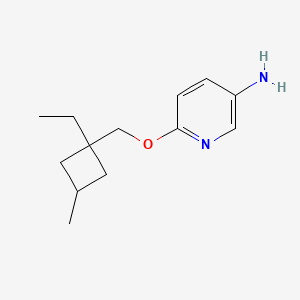
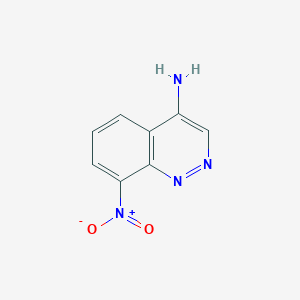
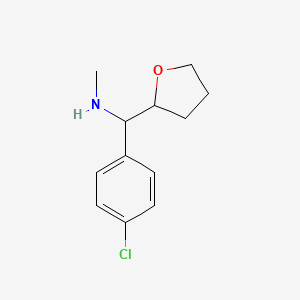
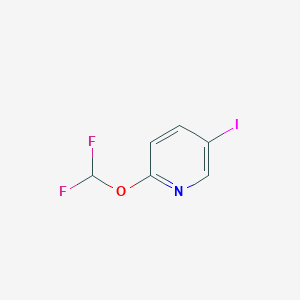
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
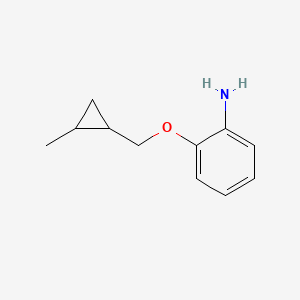
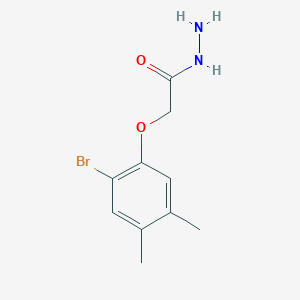
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)

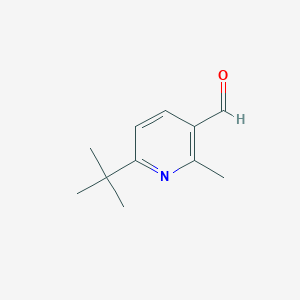
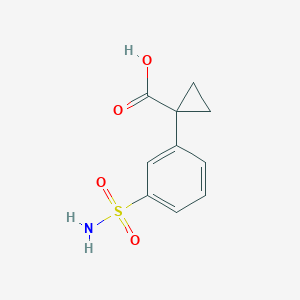
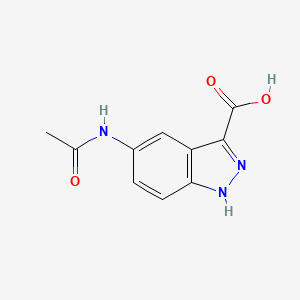

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)
